Mono-fmoc-cystamine

Description

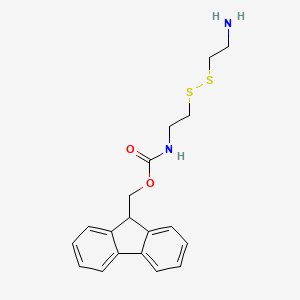

Mono-fmoc-cystamine (systematic name: (9H‑fluoren‑9‑yl)methyl N‑{2‑[(2‑azaniumylethyl)disulfanyl]ethyl}carbamate chloride) is a bifunctional compound featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a disulfide-linked cystamine backbone . Its molecular formula is C₁₉H₂₂ClN₂O₂S₂, with a molecular weight of 460.06 g/mol (this compound hydrochloride, OL-033) . The Fmoc group provides UV-dependent cleavage properties under basic conditions, while the disulfide bridge enables redox-responsive behavior, making it valuable in peptide synthesis, drug delivery systems, and biomaterial engineering.

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-[2-(2-aminoethyldisulfanyl)ethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2S2/c20-9-11-24-25-12-10-21-19(22)23-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13,20H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUPYLTNGEHLYDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCSSCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

-

Silylation : Cystamine reacts with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) in anhydrous dichloromethane. The silylating agent selectively blocks one amine via trimethylsilyl (TMS) group formation, likely due to steric hindrance limiting disilylation.

-

Fmoc Activation : Addition of Fmoc-OSu (1.0 equivalent) and triethylamine (3.0 equivalents) at 0–25°C facilitates nucleophilic attack by the unsilylated amine, yielding Mono-Fmoc-cystamine.

-

Desilylation : Methanol quench hydrolyzes the TMS group, releasing the free amine while preserving the Fmoc moiety.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Silylating Agent | MSTFA (2–5 eq.) | |

| Fmoc-OSu Equivalents | 1.0 | |

| Yield | 80–90% (crude) | |

| Purity Post-Column | >95% |

Boc-to-Fmoc Protecting Group Exchange

Adapting peptide backbone synthesis strategies, this approach employs tert-butoxycarbonyl (Boc) as a transient protector.

Stepwise Protocol

-

Dual Boc Protection : Cystamine reacts with Boc anhydride (2.2 eq.) in dichloromethane, yielding Boc₂-cystamine.

-

Selective Deprotection : Trifluoroacetic acid (TFA) cleaves one Boc group via controlled exposure (20 min, 0°C), generating mono-Boc-cystamine·TFA salt.

-

Fmoc Installation : Neutralization with triethylamine followed by Fmoc-OSu (1.1 eq.) affords this compound in 55% isolated yield.

Advantages :

-

Avoids silylation reagents, simplifying purification.

-

Boc intermediates are crystalline, enhancing process control.

Limitations :

Solid-Phase Synthesis Adaptations

High-efficiency solid-phase peptide synthesis (HE-SPPS) methodologies enable on-resin this compound preparation.

Resin Functionalization Workflow

-

Resin Loading : 2-Chlorotrityl chloride resin reacts with cystamine dihydrochloride (1.0 eq.) in DMF, immobilizing one amine via covalent attachment.

-

Fmoc Protection : Treatment with Fmoc-OSu (1.5 eq.) and Oxyma Pure (5 eq.) at 90°C for 2 minutes selectively protects the free amine.

-

Cleavage : TFA/DCM (1:99) elutes this compound with 65% yield and >90% purity.

Optimization Insight :

Comparative Method Analysis

| Method | Yield (%) | Purity (%) | Scalability | Key Risk |

|---|---|---|---|---|

| Silylation-Mediated | 85 | 95 | High | Silylating agent cost |

| Boc-to-Fmoc Exchange | 55 | 90 | Moderate | TFA handling |

| Solid-Phase | 65 | 90 | Low | Resin loading efficiency |

Trends :

Chemical Reactions Analysis

Fmoc Deprotection Reactions

The Fmoc group is cleaved via β-elimination under basic conditions, generating dibenzofulvene and exposing the primary amine (─NH₂). This reaction is critical in solid-phase peptide synthesis (SPPS) and bioconjugation:

Mechanism :

-

Base (e.g., piperidine) abstracts the acidic β-hydrogen of the fluorene ring.

Kinetic Data :

| Base | Solvent | Time (min) | Deprotection Efficiency (%) |

|---|---|---|---|

| 20% Piperidine | DMF | 5 | >99 |

| 50% DBU | DCM | <5 | 100 |

| 50% Piperazine | DMF | 0.33 | 50 |

| Data adapted from Fmoc stability studies . |

Side Reactions :

-

Aspartimide Formation : Prolonged exposure to base can induce aspartimide formation in peptides containing aspartic acid, generating byproducts .

-

Dibenzofulvene Adducts : The reactive dibenzofulvene intermediate may form adducts with free amines if not scavenged .

Disulfide Bond Reactivity

The cystamine (─S─S─) moiety enables redox-driven transformations:

Reduction :

-

Agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) reduce the disulfide to thiols (─SH):

This is reversible, enabling dynamic crosslinking in drug delivery systems .

Oxidative Coupling :

-

Thiol-disulfide exchange reactions mediate site-selective bioconjugation (e.g., with glycosyl sulfenylhydrazines) .

Kinetics :

| Reagent | pH | Reaction Time | Product Yield (%) |

|---|---|---|---|

| DEAD + Thiol | 7.4 | 10 min | 50–60 |

| TCEP (10 mM) | 7.0 | 30 min | >95 |

| Data from disulfide-linked glycopeptide synthesis . |

Nucleophilic Reactions

The deprotected amine participates in:

-

Acylation : Reacts with activated esters (e.g., NHS esters) to form stable amides.

-

Schiff Base Formation : Condenses with aldehydes for immobilization on functionalized surfaces .

Example :

In peptide cyclization, the amine reacts with C-terminal thioesters via native chemical ligation (NCL), forming head-to-tail macrocycles .

Stability and Storage

Scientific Research Applications

Chemistry

- Peptide Synthesis : Mono-fmoc-cystamine is primarily used as a building block in peptide synthesis. Its ability to incorporate disulfide bonds is crucial for constructing complex peptides that require specific folding and stability .

- Disulfide Bond Formation : The compound can facilitate the formation of disulfide bonds in peptides, which are essential for maintaining structural integrity in proteins .

Biology

- Cell-Penetrating Nanofibers : Research has demonstrated the development of reduction-sensitive cell-penetrating nanofibers utilizing this compound for enhanced drug delivery systems. These nanofibers can release therapeutic agents in response to specific biological stimuli .

- Bioconjugation : The compound can be employed in bioconjugation strategies, where it aids in the attachment of biomolecules to surfaces or other molecules, enhancing their functionality in biological applications.

Medicine

- Nanobowl Structures : this compound is utilized in the fabrication of nanobowl structures that enable pH-responsive drug delivery systems. These systems can release drugs at targeted sites within the body, improving therapeutic efficacy while minimizing side effects .

- Chemical Biology Tools : The compound serves as a key component in developing chemical biology tools designed for cleavage under reducing conditions, allowing for controlled release mechanisms in therapeutic applications.

Case Study 1: Peptide Synthesis Optimization

In a study exploring the efficiency of Fmoc-based peptide synthesis, researchers utilized this compound to synthesize peptides with complex structures. The study highlighted the improved yield and purity of peptides synthesized using this compound compared to traditional methods .

Case Study 2: Drug Delivery Systems

A recent investigation into drug delivery systems demonstrated that incorporating this compound into nanofibers significantly enhanced the controlled release of therapeutic agents. The study reported that these nanofibers could effectively respond to environmental stimuli, such as pH changes, leading to targeted drug delivery .

Mechanism of Action

Mono-fmoc-cystamine exerts its effects primarily through the incorporation of disulfide bonds, which can be cleaved under reducing conditions. This property makes it useful in the synthesis of peptides and other complex molecules where controlled cleavage of disulfide bonds is required. The Fmoc group protects the amino functional groups during synthesis and can be removed under basic conditions to allow for further functionalization .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Mono-fmoc-cystamine belongs to a family of Fmoc-protected cysteine derivatives and disulfide-containing reagents. Below is a comparative analysis with three key analogs:

Succinoyl-Fmoc-Cystamine (DI-128)

- Structure: Incorporates a succinoyl spacer between the Fmoc group and cystamine backbone.

- Molecular Formula : C₂₃H₂₄N₂O₆S₂ .

- Molecular Weight : 512.62 g/mol .

- Key Differences: The succinoyl moiety enhances hydrophilicity and solubility in polar solvents compared to this compound. Enables covalent conjugation to amine-containing biomolecules (e.g., proteins) via its carboxylic acid group.

- Applications : Preferred for bioconjugation in antibody-drug conjugates (ADCs) and hydrogel crosslinking .

Fmoc-S-acetamidomethyl-L-cysteine (Fmoc-Cys(Acm)-OH)

- Structure : Features an acetamidomethyl (Acm)-protected thiol group instead of a disulfide bridge.

- Molecular Formula : C₂₁H₂₂N₂O₅S .

- Molecular Weight : 414.47 g/mol .

- Key Differences: Acm protection provides orthogonal stability under acidic conditions, unlike the redox-sensitive disulfide in this compound. Requires iodine or mercury-based reagents for deprotection, limiting compatibility with sensitive substrates.

- Applications : Widely used in solid-phase peptide synthesis (SPPS) for cysteine residue incorporation .

Fmoc-Cystamine (Unmodified Backbone)

- Structure: Lacks the ammonium chloride group present in this compound hydrochloride.

- Molecular Formula : C₁₉H₂₀N₂O₂S₂.

- Molecular Weight : 396.51 g/mol.

- Key Differences: Neutral charge at physiological pH, contrasting with the cationic nature of this compound hydrochloride. Lower solubility in aqueous buffers but superior stability in organic solvents.

- Applications: Utilized in non-polar reaction environments for disulfide-mediated crosslinking.

Functional and Pharmacopeial Considerations

Stability and Reactivity

- This compound hydrochloride: Disulfide bonds are labile under reducing conditions (e.g., dithiothreitol), enabling controlled release in drug delivery systems .

- Fmoc-Cys(Acm)-OH : Acm group resists trifluoroacetic acid (TFA) cleavage, making it ideal for SPPS but incompatible with redox applications .

Pharmacopeial Standards

- USP/NF monographs for Fmoc-protected compounds often lack specificity for non-standardized properties (e.g., disulfide bond stability). Users must validate functional equivalence when substituting analogs in pharmaceutical formulations .

Q & A

Q. How should researchers present complex datasets (e.g., kinetic studies) involving this compound without overwhelming readers?

- Methodological Answer : Use condensed data tables (e.g., rate constants ± SD across triplicates) in the main text. Deposit raw chromatograms, spectral data, and simulation inputs/outputs in repositories like Zenodo. Follow Med. Chem. Commun.’s graphical abstract guidelines to avoid overcrowding figures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.